molecular formula C6H9ClN2O2S B3086938 [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride CAS No. 116956-03-7

[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride

Cat. No.: B3086938
CAS No.: 116956-03-7
M. Wt: 208.67
InChI Key: LOGHREANCCEGLE-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride is a chemical compound with the molecular formula C6H8N2O2S·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They are involved in various biological processes and can interact with different targets, including enzymes, receptors, and other proteins .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or function of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the targets and pathways involved.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Imidazoline derivatives

    Substitution: Various substituted thioether derivatives

Comparison with Similar Compounds

[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thioether linkage, which provides additional reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-8-3-2-7-6(8)11-4-5(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGHREANCCEGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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